"Pentafluorophenyl 1-methylpiperidine-3-carboxylate" synthesis and characterization
"Pentafluorophenyl 1-methylpiperidine-3-carboxylate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Pentafluorophenyl 1-methylpiperidine-3-carboxylate
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the efficient construction of amide bonds is a cornerstone. Activated esters are pivotal intermediates that facilitate this transformation under mild conditions, and among them, pentafluorophenyl (PFP) esters have emerged as exceptionally robust reagents.[1][2] This guide focuses on a specific, high-value building block: Pentafluorophenyl 1-methylpiperidine-3-carboxylate .
This molecule combines two key structural features: the 1-methylpiperidine-3-carboxylic acid moiety, a common scaffold in pharmacologically active compounds, and the pentafluorophenyl ester, a highly reactive functional group. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester's carbonyl carbon highly electrophilic, promoting rapid and efficient reaction with nucleophiles.[3][4] Furthermore, PFP esters exhibit greater stability towards spontaneous hydrolysis compared to many other active esters, a critical advantage in complex synthetic sequences.[1]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis of Pentafluorophenyl 1-methylpiperidine-3-carboxylate, a thorough guide to its characterization, and insights into its practical applications, grounded in the principles of chemical reactivity and supported by authoritative references.
Section 1: The Chemistry of Carboxylic Acid Activation via PFP Esters
The conversion of a relatively unreactive carboxylic acid into an amide requires an initial "activation" step. This process transforms the carboxyl group's hydroxyl into a better leaving group, thereby increasing the carbonyl carbon's susceptibility to nucleophilic attack.
Pentafluorophenyl esters are a superior class of active esters for several reasons:
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High Reactivity: The pentafluorophenoxide anion is an excellent leaving group due to the inductive effect of the five fluorine atoms, which stabilizes the resulting anion.[3] This leads to significantly faster coupling rates compared to other active esters like p-nitrophenyl esters.[5]
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Reduced Side Reactions: The rapid kinetics of the main coupling reaction minimize the occurrence of undesirable side reactions, including racemization, which is a critical concern when working with chiral molecules.[3]
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Enhanced Stability: PFP esters are less prone to premature hydrolysis than many other activated intermediates, allowing for easier handling and purification.[1]
The general mechanism involves two stages: the formation of the PFP ester from a carboxylic acid and its subsequent reaction with an amine to form the desired amide.
Caption: General mechanism for PFP ester synthesis and subsequent amidation.
Section 2: Synthesis of Pentafluorophenyl 1-methylpiperidine-3-carboxylate
The synthesis of the title compound is achieved through the direct esterification of its parent carboxylic acid with pentafluorophenol.
Starting Materials
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1-Methylpiperidine-3-carboxylic acid: This precursor is a solid, commercially available heterocyclic building block.[6] It is essential to ensure it is dry before use, as moisture can interfere with the coupling reaction. Its hydrochloride salt is also common and can be used after neutralization or under specific conditions.[6]
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Pentafluorophenol (PFP-OH): A crystalline solid that is also commercially available. It should be handled with care due to its acidic nature.
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Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are standard choices. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this reaction.
Methodology Selection: The Rationale
The carbodiimide-mediated coupling of a carboxylic acid with an alcohol (in this case, a phenol) is a well-established, high-yielding, and reliable method for ester formation. EDC is selected for this protocol due to its practical advantages in purification. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. This intermediate is then subjected to nucleophilic attack by the pentafluorophenol to yield the desired PFP ester. This method avoids harsh conditions and is broadly compatible with a range of functional groups.
Detailed Experimental Protocol
1. Reagent Preparation:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidine-3-carboxylic acid (1.0 eq.) and pentafluorophenol (1.1 eq.) in anhydrous DCM (approx. 0.1 M concentration).
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Stir the solution at room temperature until all solids have dissolved.
2. Reaction Initiation:
-
Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.
-
Add EDC hydrochloride (1.2 eq.) to the stirred solution in one portion.
3. Reaction Monitoring:
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
4. Work-up and Purification:
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Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic phase sequentially with a mild acid (e.g., 5% HCl solution) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted pentafluorophenol, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure Pentafluorophenyl 1-methylpiperidine-3-carboxylate.
Caption: Workflow for the synthesis and purification of the target compound.
Section 3: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the successful synthesis, structure, and purity of the final product.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂F₅NO₂ | [7] |
| Molecular Weight | 309.23 g/mol | [7] |
| CAS Number | 946409-23-0 | [7] |
| Appearance | Expected to be a white to off-white solid or a colorless oil. | - |
Spectroscopic Analysis
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¹H NMR (Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms.
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Expected Signals: Protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The N-methyl group (N-CH₃) would likely be a singlet around 2.3-2.8 ppm. The proton at the C3 position (methine proton) would be a multiplet, likely shifted slightly downfield due to the adjacent ester group.
-
-
¹³C NMR: This analysis identifies all unique carbon atoms in the molecule.
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Expected Signals: The ester carbonyl carbon (C=O) is a key diagnostic peak, expected in the range of 165-175 ppm. Carbons of the pentafluorophenyl ring will appear as complex multiplets due to C-F coupling in the aromatic region (approx. 135-145 ppm). The aliphatic carbons of the piperidine ring and the N-methyl carbon will appear in the upfield region (approx. 20-60 ppm).
-
-
¹⁹F NMR: This is crucial for confirming the presence of the pentafluorophenyl group.
-
Expected Signals: Three distinct signals are expected, corresponding to the ortho, meta, and para fluorine atoms, typically with a 2:1:2 integration ratio.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present.
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Key Vibrational Bands: A very strong and sharp absorption band for the ester carbonyl (C=O) stretch is expected at a high wavenumber (typically 1780-1800 cm⁻¹) characteristic of highly activated esters. Other significant peaks would include C-F stretches (around 1100-1300 cm⁻¹) and C-O stretches.
-
-
HRMS (High-Resolution Mass Spectrometry): This technique provides an extremely accurate mass measurement, confirming the elemental composition.
-
Expected Result: The measured mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass for C₁₃H₁₃F₅NO₂⁺ within a very small margin of error (e.g., < 5 ppm).
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Section 4: Applications in Synthesis
The primary utility of Pentafluorophenyl 1-methylpiperidine-3-carboxylate is as an efficient acylating agent for introducing the "1-methylpiperidine-3-carbonyl" moiety into a target molecule. Its high reactivity makes it ideal for coupling with primary and secondary amines to form amides, a fundamental reaction in the synthesis of pharmaceuticals and biologically active compounds.
General Coupling Reaction: The PFP ester reacts cleanly with a wide range of amines in a suitable solvent like DCM, DMF, or THF at room temperature. A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), may be added if the amine is used as a hydrochloride salt. The reaction is typically fast and high-yielding, and the pentafluorophenol byproduct can be easily removed during aqueous work-up. This makes the compound a valuable tool for late-stage functionalization in drug discovery programs and for the construction of compound libraries.
Conclusion
Pentafluorophenyl 1-methylpiperidine-3-carboxylate is a valuable and highly reactive synthetic intermediate. Its preparation via a straightforward carbodiimide-mediated coupling reaction is reliable and scalable. The identity, structure, and purity of the synthesized compound can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and HRMS. For researchers in organic synthesis, medicinal chemistry, and proteomics, this activated ester serves as a powerful tool for the efficient construction of amide bonds, enabling the incorporation of the important 1-methylpiperidine scaffold into novel molecular architectures.
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- Synthesis of methyl 1-methylpiperidine-4-carboxyl
- Supplementary Inform
- 1-Methylpiperidine-3-carboxylic acid hydrochloride - Oakwood Chemical.
- 1-methylpiperidine-3-carboxylic acid - Amerigo Scientific.
- 1-methylpiperidine-3-carboxylic acid AldrichCPR - Sigma-Aldrich.
- 1-methylpiperidine-3-carboxylic Acid | C7H13NO2 | CID 2736937 - PubChem.
- Pentafluorophenyl 1-methylpiperidine-3-carboxyl
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